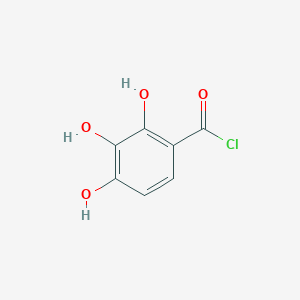
Benzoyl chloride,2,3,4-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 2,3,4-trihydroxy- is an organic compound with the molecular formula C7H5ClO4 It is a derivative of benzoyl chloride, featuring three hydroxyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,3,4-trihydroxy- typically involves the benzoylation of 2,3,4-trihydroxybenzoic acid. One common method includes the reaction of 2,3,4-trihydroxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H6O5+SOCl2→C7H5ClO4+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of benzoyl chloride, 2,3,4-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl) can be explored to improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl chloride, 2,3,4-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amides or esters
Applications De Recherche Scientifique
Benzoyl chloride, 2,3,4-trihydroxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of benzoyl chloride, 2,3,4-trihydroxy- involves its reactivity with nucleophiles due to the presence of the acyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Benzoyl chloride: Lacks the hydroxyl groups, making it less reactive in certain reactions.
2,3,4-Trihydroxybenzoic acid: Lacks the acyl chloride group, limiting its reactivity with nucleophiles.
3,4,5-Trihydroxybenzoyl chloride: Similar structure but with different hydroxyl group positions, leading to different reactivity and applications.
Uniqueness: Benzoyl chloride, 2,3,4-trihydroxy- is unique due to the presence of both the acyl chloride group and multiple hydroxyl groups
Propriétés
Formule moléculaire |
C7H5ClO4 |
|---|---|
Poids moléculaire |
188.56 g/mol |
Nom IUPAC |
2,3,4-trihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H5ClO4/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2,9-11H |
Clé InChI |
RYQNTOAPBUHDKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)Cl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


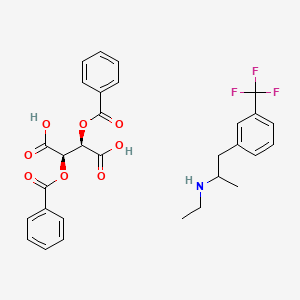


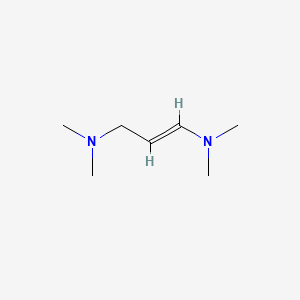
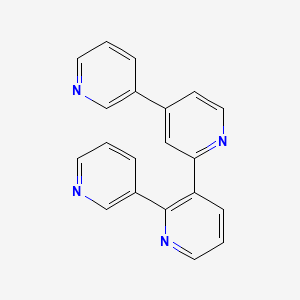

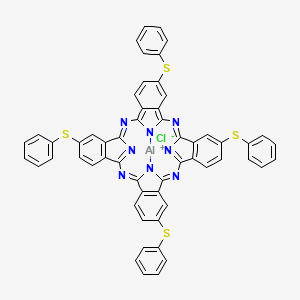
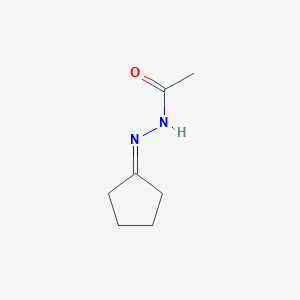
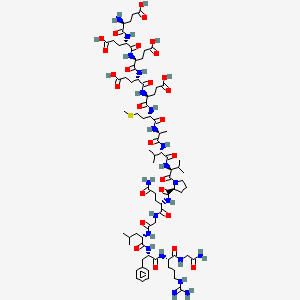

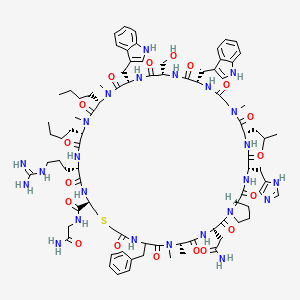
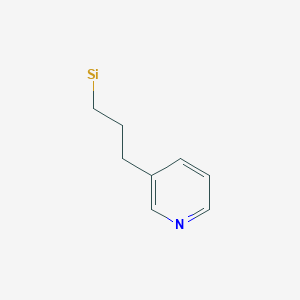
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)

